N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide
Overview
Description
COR 170 is a selective inverse agonist of the cannabinoid receptor type 2 (CB2). It is a 4-quinolone-3-carboxylic acid derivative with a molecular formula of C31H36N2O2 and a molecular weight of 468.63 g/mol . This compound has shown potential in research related to inflammation and neuroprotection .
Preparation Methods
The synthesis of COR 170 involves the preparation of 4-quinolone-3-carboxylic acid derivatives. The synthetic route typically includes the following steps:
Formation of the quinolone core: This is achieved through a cyclization reaction involving an appropriate aniline derivative and a β-ketoester.
Functionalization of the quinolone core: The quinolone core is then functionalized to introduce the carboxylic acid group at the 3-position.
Introduction of the adamantyl group: The adamantyl group is introduced through a nucleophilic substitution reaction.
Final modifications:
Chemical Reactions Analysis
COR 170 undergoes several types of chemical reactions:
Oxidation: COR 170 can undergo oxidation reactions, particularly at the quinolone core.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
COR 170 has several scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of CB2 receptor ligands.
Biology: COR 170 is used in biological studies to investigate the role of CB2 receptors in various physiological and pathological processes.
Mechanism of Action
COR 170 exerts its effects by selectively binding to and inhibiting the CB2 receptor. This receptor is primarily found in the immune system and is involved in modulating inflammation and immune responses. By acting as an inverse agonist, COR 170 reduces the activity of the CB2 receptor, leading to decreased inflammation and neuroprotection .
Comparison with Similar Compounds
COR 170 is unique due to its high selectivity for the CB2 receptor over the cannabinoid receptor type 1 (CB1). Similar compounds include:
COR 167: Another CB2 agonist with similar anti-inflammatory and neuroprotective properties.
GW405833: A CB2 receptor partial agonist used in similar research applications.
JWH-133: A selective CB2 receptor agonist with applications in inflammation and neuroprotection research.
COR 170 stands out due to its inverse agonist activity, which differentiates it from other CB2 receptor agonists and partial agonists.
Properties
IUPAC Name |
N-(1-adamantyl)-4-oxo-1-pentyl-6-phenylquinoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O2/c1-2-3-7-12-33-20-27(30(35)32-31-17-21-13-22(18-31)15-23(14-21)19-31)29(34)26-16-25(10-11-28(26)33)24-8-5-4-6-9-24/h4-6,8-11,16,20-23H,2-3,7,12-15,17-19H2,1H3,(H,32,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJISJDTJJYBFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C3=CC=CC=C3)C(=O)NC45CC6CC(C4)CC(C6)C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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